8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
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Overview
Description
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound with the molecular formula C13H16N2. It is a derivative of carbazole, a tricyclic aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of substituted phenylhydrazines with cyclohexanone, followed by cyclization to form the tetrahydrocarbazole core . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Reduction: More saturated tetrahydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
- 2,3,4,9-Tetrahydro-1H-carbazol-1-amine
- 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 2,3,4,9-Tetrahydro-1H-carbazol-1-one
Comparison: 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-8-4-2-5-9-10-6-3-7-11(14)13(10)15-12(8)9/h2,4-5,11,15H,3,6-7,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOFAAWFCCAYLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C(CCC3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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